(3S,4R)-1-(tert-Butyl)-4-phenylpyrrolidine-3-carbonitrile
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Overview
Description
(3S,4R)-1-(tert-Butyl)-4-phenylpyrrolidine-3-carbonitrile is a chiral compound with significant applications in various fields of chemistry and pharmacology. Its unique stereochemistry and functional groups make it a valuable intermediate in the synthesis of complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-1-(tert-Butyl)-4-phenylpyrrolidine-3-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as tert-butylamine, benzaldehyde, and acrylonitrile.
Formation of Intermediate: The initial step involves the condensation of tert-butylamine and benzaldehyde to form an imine intermediate.
Cyclization: The imine intermediate undergoes cyclization with acrylonitrile under basic conditions to form the pyrrolidine ring.
Stereoselective Reduction: The final step involves the stereoselective reduction of the nitrile group to obtain the desired (3S,4R) configuration.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-1-(tert-Butyl)-4-phenylpyrrolidine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(3S,4R)-1-(tert-Butyl)-4-phenylpyrrolidine-3-carbonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of fine chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of (3S,4R)-1-(tert-Butyl)-4-phenylpyrrolidine-3-carbonitrile involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved include:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites.
Receptor Modulation: It can modulate receptor activity by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
- (3S,4R)-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate
- tert-Butyl (3S,4R)-4-fluoro-3-hydroxypiperidine-1-carboxylate
Uniqueness
(3S,4R)-1-(tert-Butyl)-4-phenylpyrrolidine-3-carbonitrile is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to similar compounds. Its ability to undergo various chemical transformations and its applications in multiple fields highlight its versatility and importance.
Properties
Molecular Formula |
C15H20N2 |
---|---|
Molecular Weight |
228.33 g/mol |
IUPAC Name |
(3S,4R)-1-tert-butyl-4-phenylpyrrolidine-3-carbonitrile |
InChI |
InChI=1S/C15H20N2/c1-15(2,3)17-10-13(9-16)14(11-17)12-7-5-4-6-8-12/h4-8,13-14H,10-11H2,1-3H3/t13-,14+/m1/s1 |
InChI Key |
PEOSYXPJZGVSND-KGLIPLIRSA-N |
Isomeric SMILES |
CC(C)(C)N1C[C@H]([C@@H](C1)C2=CC=CC=C2)C#N |
Canonical SMILES |
CC(C)(C)N1CC(C(C1)C2=CC=CC=C2)C#N |
Origin of Product |
United States |
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